Cyclohex-3-en-1-one
Overview
Description
It is a colorless liquid that is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances . The compound is characterized by a six-membered ring containing a double bond and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-3-en-1-one can be synthesized through several methods:
Birch Reduction: This method involves the reduction of phenol using sodium or lithium in liquid ammonia, followed by acid hydrolysis.
α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the alpha position, followed by treatment with a base to yield this compound.
Hydrolysis of 3-Chlorocyclohexene: This method involves the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods: Industrially, this compound is produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,3-dione.
Reduction: Reduction of this compound can yield cyclohexanol.
Addition Reactions: this compound can participate in Diels-Alder reactions with electron-rich dienes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, vanadium catalysts.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Enolates, silyl enol ethers.
Major Products:
Oxidation: Cyclohexane-1,3-dione.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexenones.
Scientific Research Applications
Cyclohex-3-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-one involves its ability to participate in various chemical reactions due to the presence of the double bond and the ketone functional group. These functional groups allow the compound to undergo nucleophilic addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Cyclohex-3-en-1-one can be compared with other similar compounds such as:
Cyclohexanone: Unlike this compound, cyclohexanone lacks a double bond, making it less reactive in certain types of addition reactions.
Cyclohex-2-en-1-one: This compound has the double bond in a different position, which can affect its reactivity and the types of reactions it undergoes.
Cyclohexane-1,3-dione: This compound has two ketone groups, making it more reactive in nucleophilic addition reactions.
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
cyclohex-3-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLZLLDMKRKVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193964 | |
Record name | Cyclohex-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4096-34-8 | |
Record name | 3-Cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4096-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohex-3-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohex-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-3-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-cyclohexen-1-one?
A1: The molecular formula of 3-cyclohexen-1-one is C6H8O, and its molecular weight is 96.13 g/mol.
Q2: Are there any characteristic spectroscopic data available for 3-cyclohexen-1-one?
A2: Yes, the far-infrared absorption spectrum of 3-cyclohexen-1-one has been studied to determine the barrier to planarity of the six-membered ring. []
Q3: What are some methods for synthesizing alkylated 3-cyclohexen-1-ones?
A3: Alkylated 3-cyclohexen-1-ones can be prepared by treating lithiated nitriles with conjugated 1,3-dienes (like isoprene, myrcene, and butadiene) followed by hydrolysis with 3N HCl. [, ] This one-pot method allows for selective alkylation.
Q4: Can you elaborate on the tandem addition-reduction approach to synthesize 4-alkenyl-3-cyclohexen-1-ones?
A4: This method involves a two-step process. First, 4-methoxyphenyllithium is added to alkenyl aldehydes and ketones. Then, the intermediate benzyl alkoxides undergo multistep reduction with lithium-ammonia-alcohol. Finally, acid hydrolysis yields the desired 4-alkenyl-3-cyclohexen-1-ones. [, ]
Q5: Has 3-cyclohexen-1-one been utilized in the synthesis of other complex molecules?
A5: Yes, a derivative of 3-cyclohexen-1-one, 2,3-dimethyl-2-phenethyl-3-cyclohexen-1-one, was used in the synthesis of 4a,cis-10a-dimethyl-3,4,4a,9,10,10a-hexahydro-1(2H)-phenanthrone via an aluminum chloride-catalyzed cyclization. []
Q6: How does fuming nitric acid react with tetramethylbenzonitriles?
A6: The reaction of tetramethylbenzonitriles with fuming nitric acid can yield cyanonitro-3-cyclohexen-1-ones as minor products. This reaction pathway is observed alongside the expected side-chain substitution and ring nitration products. [, ]
Q7: Are there any applications of 3-cyclohexen-1-one derivatives in fragrance chemistry?
A8: Yes, 4-oxo-β-damascone, a derivative of 3-cyclohexen-1-one, is a fragrance compound. Its pyrolysis behavior has been studied to understand its transfer and potential for aroma reinforcement in tobacco products. []
Q8: Is 3-cyclohexen-1-one found in natural sources?
A9: Yes, 3-cyclohexen-1-one and its derivatives are found in the essential oils of various plants, including:* Mentha haplocalyx Briq. []* Ziziphora canescens Benth. []* Mentha rotundifolia []* Tagetes erecta L. [, ] * Artemisia anethoides [, ]* Rourea microphylla []* Nepeta nuda L. ssp. pubescens []* Crocus sativus []* Vitis vinifera grape varieties []
Q9: What are the potential applications of these essential oils containing 3-cyclohexen-1-one derivatives?
A10: The essential oils exhibit a range of biological activities, including:* Antimicrobial activity: The essential oil of Ziziphora canescens Benth. shows broad-spectrum antimicrobial activity, notably against Candida albicans and Salmonella enteritidis. [] Similarly, Mentha rotundifolia essential oil exhibits antibacterial activity against various pathogens. []* Insecticidal and Repellent Activity: The essential oil of Artemisia anethoides demonstrates contact and fumigant toxicity against Tribolium castaneum and Lasioderma serricorne. [] Additionally, several Artemisia species essential oils, including A. anethoides, exhibit repellent activity against Tribolium castaneum. []* Nematicidal Activity: Nepeta curviflora essential oil, rich in 2-isopropyl-5-methyl-3-cyclohexen-1-one, shows significant nematicidal activity against the nematode Panagrolaimus rigidus. []
Q10: How do titania-silica aerogels catalyze the synthesis of 4-hydroxy-isophorone?
A11: Titania-silica aerogels act as efficient catalysts for the epoxidation of β-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one) with TBHP. This epoxidation is followed by a slower acid/base-catalyzed rearrangement in the presence of basic co-catalysts like CaO, Na2CO3, and KF/CaF2, ultimately yielding 4-hydroxy-isophorone. []
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